3-(Hydroxymethyl)piperidine-1-carbonyl chloride
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Overview
Description
1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a carbonyl chloride and a hydroxymethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- can be synthesized through several methods. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1-piperidinecarbonyl chloride, 3-(hydroxymethyl)- often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form a primary alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Carboxylic acids and aldehydes.
Reduction Reactions: Primary alcohols.
Scientific Research Applications
1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-piperidinecarbonyl chloride, 3-(hydroxymethyl)- involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- can be compared with other similar compounds, such as:
1-Pyrrolidinecarbonyl chloride: Similar in structure but contains a five-membered ring instead of a six-membered ring.
4-Morpholinecarbonyl chloride: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Dimethylcarbamyl chloride: Contains two methyl groups attached to the carbamyl chloride group.
The uniqueness of 1-piperidinecarbonyl chloride, 3-(hydroxymethyl)- lies in its combination of a piperidine ring with both a carbonyl chloride and a hydroxymethyl group, providing distinct reactivity and applications .
Properties
IUPAC Name |
3-(hydroxymethyl)piperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-7(11)9-3-1-2-6(4-9)5-10/h6,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQITZKDETUVSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506653 |
Source
|
Record name | 3-(Hydroxymethyl)piperidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344326-73-4 |
Source
|
Record name | 3-(Hydroxymethyl)piperidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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